Bicyclo[2.2.2]octane-1,4-diamine
Description
Significance of Rigid Bicyclic Scaffolds in Modern Organic Chemistry
Rigid bicyclic scaffolds, such as bicyclo[2.2.2]octane, are of paramount importance in modern organic chemistry. Unlike their flexible acyclic or monocyclic counterparts, these structures offer a well-defined and predictable three-dimensional geometry. tcd.ie This rigidity is crucial for applications where precise control over the spatial arrangement of functional groups is necessary. tcd.ie The constrained nature of these scaffolds minimizes conformational ambiguity, which is often a challenge in the design of molecules with specific biological or material properties.
The use of rigid scaffolds like bicyclo[2.2.2]octane allows chemists to construct molecules with defined shapes and vectoral properties. This has profound implications in fields such as medicinal chemistry, where the specific orientation of pharmacophores can dictate drug efficacy and selectivity. nih.gov Furthermore, the saturated nature of many bicyclic alkanes can enhance metabolic stability compared to aromatic systems, a beneficial attribute for drug candidates. tcd.ie The ability to create complex, three-dimensional structures from relatively simple starting materials is a key objective in organic synthesis, and rigid bicyclic scaffolds provide an elegant solution to achieve this goal. rsc.org
Overview of Diamine Functionality and its Role in Advanced Chemical Systems
Diamine functionality, characterized by the presence of two amino groups, is a versatile and fundamental component in a vast array of chemical systems. wikipedia.org Amines are nucleophilic and basic, and the presence of two such groups within a single molecule opens up a wide range of synthetic possibilities. Diamines are crucial monomers in the synthesis of important polymers such as polyamides (like Nylon), polyimides, and polyureas. wikipedia.orgtaylorandfrancis.com The spacing and orientation of the amino groups in a diamine monomer significantly influence the properties of the resulting polymer.
In coordination chemistry, diamines act as bidentate ligands, capable of chelating to metal ions to form stable complexes. wikipedia.org This property is exploited in the design of catalysts and metal-organic frameworks (MOFs). Vicinal diamines (1,2-diamines) are a recurring motif in many biologically active compounds and are considered privileged structures in medicinal chemistry. wikipedia.orgnih.gov The ability of diamines to participate in hydrogen bonding and their basicity also makes them important in the development of supramolecular assemblies and organocatalysts. The synthesis of diamines with specific substitution patterns remains an active area of research, as it is essential for creating tailored chemical systems for diverse applications. acs.org
Rationale for Focused Research on Bicyclo[2.2.2]octane-1,4-diamine
The focused research on this compound stems from the synergistic combination of a rigid bicyclic scaffold and the versatile diamine functionality. This specific molecule offers a unique set of properties that are highly desirable for the construction of advanced chemical systems. The bridgehead positioning of the two amino groups ensures a linear and rigid disposition, which is not easily achievable with more flexible diamines.
This defined geometry makes this compound an excellent candidate for use as a linker in the construction of metal-organic frameworks (MOFs) and coordination polymers. The rigidity of the backbone can lead to materials with predictable and stable porous structures. rsc.org Furthermore, its derivatives have been explored as building blocks for polymers with enhanced thermal and mechanical properties. core.ac.uk The nucleophilic nature of the amine groups allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis. The unique stereochemistry and potential for creating well-defined three-dimensional structures also make it an intriguing scaffold for medicinal chemistry applications. solubilityofthings.com
Interactive Data Tables
Chemical and Physical Properties of this compound and its Dihydrochloride (B599025) Salt
| Property | This compound | This compound dihydrochloride |
| CAS Number | 1659-77-4 achemblock.comsigmaaldrich.com | 2277-93-2 sigmaaldrich.com |
| Molecular Formula | C8H16N2 achemblock.com | C8H16N2·2HCl cymitquimica.com |
| Molecular Weight | 140.23 g/mol achemblock.com | 213.15 g/mol cymitquimica.com |
| Physical Form | Solid sigmaaldrich.com | Crystalline Solid cymitquimica.com |
| Purity | 95% - 98% achemblock.comsigmaaldrich.com | Min. 95% cymitquimica.com |
| IUPAC Name | This compound achemblock.comsigmaaldrich.com | This compound dihydrochloride sigmaaldrich.com |
| Storage | Room temperature, inert atmosphere, dark place sigmaaldrich.com | Refrigerator sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.2.2]octane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-7-1-2-8(10,5-3-7)6-4-7/h1-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEXBZCDUSJIFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701302206 | |
| Record name | Bicyclo[2.2.2]octane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701302206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1659-77-4 | |
| Record name | Bicyclo[2.2.2]octane-1,4-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1659-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[2.2.2]octane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701302206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Bicyclo 2.2.2 Octane 1,4 Diamine and Its Derivatives
Strategies for the Construction of the Bicyclo[2.2.2]octane Core
The formation of the bicyclo[2.2.2]octane skeleton is the foundational challenge in synthesizing the target diamine and its analogues. Various synthetic strategies have been developed to efficiently create this bridged ring system.
The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a cornerstone for constructing the bicyclo[2.2.2]octane core. nih.gov This method typically involves the reaction of a cyclohexadiene derivative (the diene) with a dienophile. The reaction's efficiency and stereoselectivity can be influenced by the nature of the reactants and reaction conditions. For instance, intramolecular Diels-Alder (IMDA) reactions of 6-alkenylcyclohexa-2,4-dien-1-ones have been studied to form the bicyclo[2.2.2]octane skeleton. nih.gov The regioselectivity of these reactions, leading to the desired bridged systems, can be controlled by the dienophile's ability to conjugate with adjacent aromatic groups. nih.gov
Intermolecular Diels-Alder reactions are also widely employed. A convergent synthesis of related bicyclo[2.2.2]diazaoctane structures utilizes the cycloaddition between a pyrazinone and dienophiles like fumarates or maleates, demonstrating high reactivity and stereoselection. acs.org In some cases, two consecutive Diels-Alder cycloadditions are used to build more complex fused bicyclo[2.2.2]octene skeletons. nih.gov The choice of diene and dienophile is critical; electron-deficient π-systems are often used to facilitate the cycloaddition. acs.orgacs.org
Table 1: Examples of Diels-Alder Reactions for Bicyclo[2.2.2]octane Core Synthesis
| Diene | Dienophile | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 6-alkenylcyclohexa-2,4-dien-1-one | Internal Alkene | Lead tetraacetate in acetic acid | Bridged bicyclo[2.2.2]octane | nih.gov |
| Pyrazinone | Fumarate/Maleate | Heat | Bicyclo[2.2.2]diazaoctane | acs.org |
| 2H-Pyran-2-one | Maleic anhydride | Refluxing tetralin | Fused bicyclo[2.2.2]octene | nih.gov |
| 1-acetoxy-1,3-butadiene | 2,6-dimethylbenzoquinone | BF₃·OEt₂ | Bicyclo[2.2.2]octane adduct | nih.gov |
Radical cyclizations provide an alternative and powerful method for forming the bicyclo[2.2.2]octane framework, particularly for related diaza-analogs. nih.govrsc.org These reactions often involve the generation of a radical species that cyclizes in a 6-exo-trig fashion to form the bicyclic core. tandfonline.com For example, the total synthesis of (+)-Paucidactine D featured a SmI₂-mediated intramolecular free radical cyclization to create a highly substituted bicyclo[2.2.2]octane ring system. nih.gov Myers and Trost have also utilized radical cyclizations to construct the diazabicyclo[2.2.2]octane skeleton. tandfonline.com
Cationic cascade reactions, or polycyclizations, represent another elegant strategy. rsc.org These cascades can be initiated by forming a reactive cation, such as an oxocarbenium or epoxonium ion, which then undergoes a series of cyclizations to build the polycyclic structure. rsc.orgnih.gov While highly effective for creating complex polycyclic frameworks, the stereoselectivity can sometimes be challenging to control. rsc.org Simpkins' group has developed both cationic and radical cyclization cascades for the synthesis of related natural products containing the bicyclic core. tandfonline.com
Transition metal catalysis offers a novel and efficient pathway to bicyclo[2.2.2]octane derivatives. A notable process involves treating 1,4-dimethylene cyclohexane (B81311) with an oxidizing agent in the presence of a palladium catalyst. google.com This transformation yields oxo-substituted bicyclo[2.2.2]octane species, which are versatile intermediates that can be further derivatized. google.com This method is advantageous for its potential in commercial production due to the high conversion yield. google.com The resulting keto- or diol-substituted bicyclo[2.2.2]octanes are key precursors for the introduction of amine functionalities. google.com Rhodium-catalyzed intramolecular (3+2) dipolar cycloadditions have also been developed to generate bridged bicyclic systems, showcasing the versatility of metal catalysis in this field. researchgate.net
Once the bicyclo[2.2.2]octane core, often bearing ketone or carboxylic acid functionalities, is established, the introduction of the diamine groups is typically achieved through reductive amination or related transformations. Reductive amination of a bicyclo[2.2.2]octanone intermediate is a direct approach. This one-pot reaction involves the condensation of the ketone with an ammonia (B1221849) source, followed by the in-situ reduction of the resulting imine intermediate. thieme-connect.com For example, tandem Michael addition reactions followed by reductive amination have been used to generate libraries of functionalized bicyclo[2.2.2]octanes. rsc.org
Alternatively, dicarboxylic acid derivatives of bicyclo[2.2.2]octane can be converted to the corresponding diamine. This can proceed through the formation of an amide, which is then subjected to Hofmann or Curtius rearrangements. acs.org The synthesis of enantiopure 1,2-diaminobicyclo[2.2.2]octane has been achieved using such rearrangement strategies, highlighting the influence of the bicyclic backbone's saturation on the reaction's success. acs.org
Stereoselective Synthesis and Enantiopure Form Generation of Bicyclo[2.2.2]octane Diamines
The generation of enantiopure bicyclo[2.2.2]octane diamines is crucial for their application in asymmetric catalysis and as chiral building blocks. nih.govresearchgate.net Several strategies have been developed to achieve high enantioselectivity.
One prominent approach is the use of asymmetric Diels-Alder reactions, where a chiral auxiliary is attached to the dienophile. For instance, the synthesis of an enantiopure 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC), a precursor to diamine derivatives, utilized an acrylate (B77674) equipped with a pantolactone-based chiral auxiliary. researchgate.net Organocatalysis also provides a powerful tool for enantioselective synthesis under metal-free conditions. rsc.orgresearchgate.net
The synthesis of enantiopure cis-2,5-diaminobicyclo[2.2.2]octane has been accomplished starting from benzoic acid, yielding a specific enantiomer that can be used to generate chiral salen ligands. nih.govresearchgate.net Similarly, enantiopure trans-2,3-diphenyl-1,4-diazabicyclo[2.2.2]octane has been efficiently synthesized from enantiopure stilbene (B7821643) diamine. capes.gov.br Strategies involving Hofmann and Curtius rearrangements starting from bicyclic β-amino acids have also been explored to produce enantiopure 1,2-diaminobicyclo[2.2.2]octane derivatives. acs.orgfigshare.com
Table 2: Strategies for Enantiopure Bicyclo[2.2.2]octane Diamine Synthesis
| Strategy | Key Precursor | Chiral Influence | Resulting Compound | Reference |
|---|---|---|---|---|
| Asymmetric Diels-Alder | Chiral acrylate | Pantolactone auxiliary | Enantiopure ABOC derivative | researchgate.net |
| Multi-step synthesis | Benzoic acid | Resolution of dicarboxylic acid intermediate | Enantiopure cis-2,5-diaminobicyclo[2.2.2]octane | nih.govresearchgate.net |
| Hofmann/Curtius Rearrangement | Bicyclic β-amino acid | Chiral starting material | Enantiopure 1,2-diaminobicyclo[2.2.2]octane | acs.org |
| Chiral reductive amination | 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate | Chiral amine | (2S,3S)-3-amino-bicyclo[2.2.2]octane-2-carboxylate | google.com |
Functionalization and Derivatization Strategies for the Amine Moieties
The two bridgehead amine groups of bicyclo[2.2.2]octane-1,4-diamine are nucleophilic and can be readily functionalized to create a wide array of derivatives. The high symmetry and defined stereochemistry of the scaffold make these derivatives particularly interesting for applications in coordination chemistry and catalysis.
A significant derivatization strategy involves the condensation of the diamine with salicylaldehydes to generate "salen" type ligands. nih.govresearchgate.net These ligands, featuring a C₂ symmetric scaffold, can chelate with various transition metals to form well-defined complexes. acs.org These salen-metal complexes have proven to be effective catalysts in a range of asymmetric reactions, including hetero-Diels-Alder and Nozaki-Hiyama-Kishi reactions. acs.org The electronic and steric properties of the salen ligand can be tuned by modifying the salicylaldehyde (B1680747) precursor, which in turn influences the catalytic properties of the resulting metal complex. nih.govresearchgate.net
Another key functionalization pathway is the alkylation of the amine groups. For the related 1,4-diazabicyclo[2.2.2]octane (DABCO), selective alkylation at one or both nitrogen atoms can be controlled by the choice of solvent and electrophile, leading to a variety of mono- and di-quaternary ammonium (B1175870) salts. psu.edu These derivatization strategies allow for the systematic modification of the this compound core, enabling the tailoring of its properties for specific applications.
Synthesis of Imine and Salen Ligands from Diaminobicyclo[2.2.2]octanes
The primary amino groups of diaminobicyclo[2.2.2]octane derivatives are readily converted into imines through condensation with aldehydes or ketones. A particularly important class of these ligands are "salen" type ligands, which are formed from the reaction of a diamine with salicylaldehyde or its derivatives. These tetradentate ligands are exceptional at coordinating with transition metals to form stable complexes. rsc.orgacs.org
The synthesis is typically a Schiff base condensation, where the diamine reacts with two equivalents of a salicylaldehyde derivative. This reaction is often carried out by refluxing the reactants in a suitable solvent, such as a mixture of ethanol (B145695) and water. vt.edu The resulting imine derivatives, or salen ligands, can be isolated and subsequently complexed with a variety of metals, including chromium, cobalt, and iron, to generate catalysts for asymmetric synthesis. researchgate.netsci-hub.se For instance, research on the closely related cis-2,5-diaminobicyclo[2.2.2]octane has shown that condensation with various salicylaldehydes produces excellent "salen" ligands for encapsulating transition metals. acs.orgresearchgate.net In total, numerous salen-metal complexes have been prepared from this family of ligands, with many being crystalline and suitable for X-ray crystallographic analysis. acs.org The rigid bicyclic backbone imparts a distinct chiral environment when enantiopure diamines are used, making these ligands valuable in asymmetric catalysis. acs.orgresearchgate.net
The table below illustrates the synthesis of representative imine and salen ligands from a generic diaminobicyclo[2.2.2]octane.
| Diamine | Aldehyde/Ketone | Resulting Ligand Structure (Generalized) |
| This compound | 2 equiv. Salicylaldehyde | Bicyclo[2.2.2]octane-1,4-diylbis(azanylylidene)bis(methanylylidene)diphenol |
| This compound | 2 equiv. 3,5-Di-tert-butylsalicylaldehyde | Ligand with tert-butyl groups on the phenolic rings |
| This compound | 2 equiv. Acetone | N,N'-(Bicyclo[2.2.2]octane-1,4-diyl)bis(propan-2-imine) |
N-Alkylation and Quaternization Reactions for Cationic Species
The nucleophilic nature of the primary amino groups in this compound allows for N-alkylation reactions when treated with alkylating agents such as alkyl halides. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide. ucalgary.ca
A significant challenge in the alkylation of primary amines is the potential for overalkylation. ucalgary.cawikipedia.org The resulting secondary amine is often more nucleophilic than the starting primary amine and can react with another molecule of the alkyl halide to form a tertiary amine. This process can continue, ultimately leading to the formation of a quaternary ammonium salt, which is a fully alkylated, cationic species. wikipedia.org
To achieve monoalkylation, a large excess of the starting amine is typically used. youtube.com Conversely, exhaustive alkylation to produce quaternary ammonium salts can be achieved by using an excess of the alkylating agent and a suitable base to neutralize the generated acid. cdnsciencepub.com A mild and efficient method for the quaternization of primary amines involves using methyl iodide and potassium bicarbonate in methanol. cdnsciencepub.com These reactions provide a direct route to cationic derivatives of the bicyclo[2.2.2]octane scaffold.
The table below outlines the expected products from the N-alkylation of this compound with an alkyl halide (R-X).
| Reaction | Reactants | Major Product | Product Class |
| Mono-alkylation | This compound (excess) + 1 equiv. R-X | 4-Alkyl-bicyclo[2.2.2]octane-1-amine | Secondary Amine |
| Di-alkylation | This compound + 2 equiv. R-X + Base | 1,4-Dialkyl-bicyclo[2.2.2]octane-1,4-diamine | Tertiary Amine |
| Quaternization | This compound + Excess R-X + Base | 1,1,4,4-Tetraalkyl-1,4-diazoniabicyclo[2.2.2]octane | Quaternary Ammonium Salt |
Formation of Amides and Other Nitrogen-Containing Derivatives
The primary amino groups of this compound can be readily acylated to form stable amide bonds. This transformation is fundamental in organic synthesis and provides access to a wide range of functionalized derivatives.
The most common method for amide formation involves the reaction of the diamine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride. fishersci.itchemguide.co.uk The reaction with an acyl chloride, often referred to as the Schotten-Baumann reaction, is typically rapid and proceeds by nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride. fishersci.it The reaction is usually performed in the presence of a base, like pyridine (B92270) or a tertiary amine, to neutralize the hydrochloric acid by-product. fishersci.itchemguide.co.uk Using two equivalents of the acyl chloride with this compound results in the formation of a diamide.
| Diamine | Acylating Agent | Product | Product Class |
| This compound | 2 equiv. Acetyl Chloride | N,N'-(Bicyclo[2.2.2]octane-1,4-diyl)diacetamide | Diamide |
| This compound | 2 equiv. Benzoyl Chloride | N,N'-(Bicyclo[2.2.2]octane-1,4-diyl)dibenzamide | Diamide |
| This compound | 2 equiv. Acetic Anhydride | N,N'-(Bicyclo[2.2.2]octane-1,4-diyl)diacetamide | Diamide |
Beyond simple amides, this compound can be used as a monomer in polymerization reactions to create other nitrogen-containing derivatives, such as polyimides. Polyimides are a class of high-performance polymers known for their thermal stability. vt.edu The synthesis is generally a two-step process. First, the diamine is reacted with a tetracarboxylic dianhydride in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) to form a soluble poly(amic acid) precursor. vt.edumdpi.com In the second step, this precursor is converted to the final polyimide through thermal or chemical cyclization, which eliminates water. vt.edudakenchem.com The rigid bicyclo[2.2.2]octane unit in the polymer backbone can impart unique properties to the resulting material.
| Diamine Monomer | Dianhydride Monomer | Intermediate | Final Polymer |
| This compound | Pyromellitic dianhydride (PMDA) | Poly(amic acid) | Aromatic Polyimide |
| This compound | 3,3',4,4'-Benzhydrol tetracarboxylic dianhydride (BHTDA) | Poly(amic acid) | Soluble Polyimide acs.org |
Elucidation of Stereochemistry and Conformational Dynamics of Bicyclo 2.2.2 Octane 1,4 Diamine Systems
Advanced Spectroscopic Characterization Techniques for Structural Confirmation (e.g., X-ray Crystallography)
The unambiguous determination of the three-dimensional structure of bicyclo[2.2.2]octane-1,4-diamine relies on a combination of advanced spectroscopic and crystallographic methods. These techniques provide detailed information on connectivity, molecular geometry, and the electronic environment of the atoms.
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for elucidating the solid-state structure of bicyclo[2.2.2]octane derivatives. For analogous compounds like 1,4-diazabicyclo[2.2.2]octane (DABCO), X-ray studies have confirmed the highly symmetric, cage-like structure. researchgate.netebi.ac.uk These analyses provide precise bond lengths, bond angles, and torsional angles, confirming the rigid boat conformation of the six-membered rings. In a study of a hydrated molecular salt of 1,4-diazoniabicyclo[2.2.2]octane, the cation was found to possess crystallographic twofold rotation symmetry. researchgate.net Although specific crystallographic data for the title compound is not widely published, analysis of related structures provides a clear model for its expected geometry. For instance, studies on a steroidal BCO rotor showed a disordered BCO fragment, highlighting the detailed structural insights available from crystallography. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the chemical structure in solution. The high symmetry of this compound would be expected to produce a relatively simple spectrum.
¹H NMR: Protons on the bicyclic framework would appear as distinct multiplets. In various polyimides containing the bicyclo[2.2.2]oct-7-ene moiety, the protons on the bicyclic core exhibit characteristic peaks. mdpi.com
¹³C NMR: Due to the molecule's symmetry, a limited number of carbon signals would be expected. The bridgehead carbons bonded to the nitrogen atoms would have a characteristic chemical shift, distinct from the methylene (B1212753) carbons of the ethylene (B1197577) bridges. Solid-state CPMAS ¹³C NMR has been used to study the dynamics of BCO groups, indicating rapid rotary motion in certain crystalline environments. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. The spectrum of this compound would be characterized by N-H stretching vibrations of the primary amine groups and C-H stretching and bending vibrations of the aliphatic bicyclic framework. For the closely related DABCO, detailed FT-IR and FT-Raman spectra have been recorded and assigned using quantum-chemical calculations. researchgate.net
Interactive Data Table: Expected Spectroscopic Data for this compound
| Technique | Expected Observations | Structural Information Provided |
| ¹H NMR | Multiplets for CH₂ groups, Singlet/Broad singlet for NH₂ protons | Confirms proton environment and connectivity |
| ¹³C NMR | Signal for bridgehead carbons (C-N), Signal for methylene carbons | Shows the number of unique carbon environments |
| IR Spectroscopy | N-H stretching (~3300-3500 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), N-H bending (~1600 cm⁻¹) | Presence of primary amine and aliphatic alkane groups |
| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to C₈H₁₆N₂ (m/z = 140.23) | Confirms molecular weight and formula |
Interactive Data Table: Representative Crystallographic Parameters for a Bicyclo[2.2.2]octane System
Data based on a related 1,4-diazabicyclo[2.2.2]octane derivative.
| Crystal Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell researchgate.net |
| a (Å) | 14.641 | Unit cell dimension along the a-axis researchgate.net |
| b (Å) | 8.653 | Unit cell dimension along the b-axis researchgate.net |
| c (Å) | 16.609 | Unit cell dimension along the c-axis researchgate.net |
| β (°) | 116.34 | Angle of the unit cell researchgate.net |
| Z | 4 | Number of molecules per unit cell researchgate.net |
Conformational Analysis of the Bicyclo[2.2.2]octane Framework
The bicyclo[2.2.2]octane skeleton is renowned for its rigidity, a direct consequence of its bridged cyclic structure. This rigidity significantly limits its conformational freedom compared to acyclic or monocyclic alkanes.
The framework consists of three fused six-membered rings, each forced into a boat-shaped conformation. This arrangement is the most stable due to the minimization of steric hindrance and van der Waals strain. The alternative chair conformation is geometrically impossible without breaking bonds. The inherent strain in the bicyclo[2.2.2]octane system dictates its geometry, leading to an eclipsed arrangement of the hydrogens on adjacent carbons along the ethylene bridges, a source of torsional strain.
Computational studies, often employing Density Functional Theory (DFT), have been used to model the conformational landscape of bicyclic systems. bohrium.commontclair.edu These studies confirm that the boat-shaped conformation represents the global energy minimum. The energy barrier for any conformational interconversion, such as twisting of the ethylene bridges, is significantly high, effectively locking the molecule in a single dominant conformation at ambient temperatures. This conformational rigidity is a key feature, making the bicyclo[2.2.2]octane scaffold a valuable building block in supramolecular chemistry and materials science where predictable and well-defined geometries are required. nih.govchemrxiv.org
Interactive Data Table: Conformational Properties of the Bicyclo[2.2.2]octane Framework
| Property | Description | Reference |
| Preferred Conformation | Boat-shaped for all three six-membered rings | |
| Conformational Flexibility | Highly restricted due to the bridged structure | montclair.edu |
| Energy Barrier for Interconversion | High, confirming a rigid structure | |
| Key Strain Element | Torsional strain from eclipsed C-H bonds | General principle |
| Symmetry | Possesses a high degree of symmetry (D₃h for the parent hydrocarbon) |
Investigation of Stereochemical Purity and Isomeric Relationships
This compound is an achiral molecule due to the presence of multiple symmetry elements, including a three-fold rotational axis (C₃) and three mirror planes (σᵥ). Therefore, it does not have enantiomers. However, the investigation of its purity involves ensuring the absence of constitutional isomers (which have different connectivity) and diastereomers of substituted derivatives.
The primary concern for purity is the presence of isomers that may arise during synthesis. For example, incomplete cyclization or rearrangement reactions could lead to other bicyclic or monocyclic diamines. The synthesis of related bicyclic systems often yields mixtures of isomers, such as endo and exo products in Diels-Alder reactions, which require careful separation. montclair.edu
Methods for Purity Determination:
Chromatographic Techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods for assessing the chemical purity of the compound. A single, sharp peak in the chromatogram is indicative of a pure substance. These methods can effectively separate this compound from any isomeric impurities or residual starting materials.
NMR Spectroscopy: High-resolution NMR can detect impurities, even at low levels. The presence of unexpected signals in the ¹H or ¹³C NMR spectrum would indicate contamination.
Melting Point Analysis: A sharp and well-defined melting point is a classic indicator of high purity for a crystalline solid.
For substituted derivatives of bicyclo[2.2.2]octane that are chiral, determining stereochemical purity (i.e., enantiomeric excess) is crucial. This is typically achieved using chiral chromatography (e.g., chiral HPLC) or by using chiral shift reagents in NMR spectroscopy. The synthesis of such chiral derivatives often requires asymmetric catalysis to produce a single isomer in high enantiomeric purity. researchgate.net
Interactive Data Table: Techniques for Purity and Isomer Analysis
| Technique | Purpose | Information Obtained |
| Gas Chromatography (GC) | Assess chemical purity | Retention time, relative peak area (% purity) |
| High-Performance Liquid Chromatography (HPLC) | Assess chemical purity | Retention time, relative peak area (% purity) |
| Chiral HPLC | Determine enantiomeric excess (for chiral derivatives) | Separation of enantiomers, enantiomeric ratio |
| NMR Spectroscopy | Confirm structure and detect impurities | Presence of signals corresponding to impurities |
| Melting Point | Assess purity of crystalline solids | Sharpness and range of melting temperature |
Bicyclo 2.2.2 Octane 1,4 Diamine As a Ligand in Coordination Chemistry and Catalysis
Design Principles for Rigid Bicyclic Diamine Ligands in Metal Complexation
The design of ligands is a critical aspect in the formation and stability of metal complexes, influencing their subsequent catalytic properties. biointerfaceresearch.com The rigid bicyclo[2.2.2]octane framework is a key structural motif in the design of chiral ligands for asymmetric catalysis. rsc.orgrsc.orglu.se Its conformational rigidity and well-defined three-dimensional structure allow for the precise positioning of functional groups, which is crucial for effective stereochemical control in catalytic reactions. rsc.orgrsc.org
The bicyclic nature of the scaffold restricts rotational freedom, which enhances the preorganization of the ligand for metal coordination. This preorganization minimizes the entropic penalty upon complexation, leading to more stable metal complexes. The challenge in designing such ligands lies in retaining the beneficial assets of established scaffolds, like trans-1,2-diaminocyclohexane, while enhancing intrinsic chirality and expanding the scope of their applications. researchgate.netnih.govacs.org The cis-2,5-diaminobicyclo[2.2.2]octane scaffold has been proposed as a superior framework for salen ligands in asymmetric induction due to the increased nitrogen-nitrogen separation, which enlarges the chiral space.
The steric and electronic properties of these ligands can be fine-tuned by introducing various substituents on the bicyclic framework or on the associated salen moieties. researchgate.netnih.govacs.org This tunability allows for the optimization of the catalyst for specific reactions, enhancing catalytic efficiency and enantioselectivity. researchgate.netnih.govacs.org Plausible reaction models suggest that the metal-coordinated substrate is positioned in a quadrant beneath the bicyclo[2.2.2]octane scaffold, where one face of the substrate is blocked by an aryl ring of the salen ligand, leaving the opposite face open for attack. researchgate.netnih.govacs.org This predictable stereochemical outcome is a valuable feature of catalysts derived from the diaminobicyclo[2.2.2]octane scaffold. researchgate.netnih.govacs.org
Synthesis and Characterization of Transition Metal Complexes with Bicyclo[2.2.2]octane-1,4-diamine Derivatives
The synthesis of transition metal complexes using this compound derivatives as ligands has been an area of active research. These diamines can be derivatized to form a variety of ligands, most notably salen-type ligands, which are tetradentate Schiff bases. The condensation of a chiral diamine, such as cis-2,5-diaminobicyclo[2.2.2]octane, with salicylaldehydes yields the corresponding salen ligand. researchgate.netnih.gov These ligands are adept at encapsulating a wide range of transition metals in various oxidation states and geometries. researchgate.netnih.govchemrxiv.org
Salen-Metal Complexes Derived from Bicyclo[2.2.2]octane Diamine Scaffolds
Salen ligands derived from the bicyclo[2.2.2]octane diamine scaffold have been used to prepare a variety of metal complexes, including those of palladium(II), copper(II), cobalt(II), nickel(II), and manganese(III). chemrxiv.org The synthesis of these complexes is often straightforward, involving the reaction of the salen ligand with a suitable metal salt in solution or via mechanochemistry. chemrxiv.org The resulting metal-salen complexes are typically high-melting solids obtained in good to very good yields. chemrxiv.org
Characterization of these complexes is carried out using various spectroscopic and analytical techniques. Infrared (IR) spectroscopy is used to confirm the coordination of the ligand to the metal center. Mass spectrometry, particularly atmospheric solids analysis probe mass spectrometry (ASAP-MS), allows for the rapid analysis of these solid complexes. chemrxiv.org For many of these complexes, single-crystal X-ray diffraction has been used to fully resolve their three-dimensional structures. researchgate.netnih.govchemrxiv.org
Below is a table summarizing the synthesis of several metal-salen complexes derived from a bicyclo[2.2.2]octane diamine.
| Metal Source | Ligand | Solvent/Conditions | Complex | Yield |
| Pd(OAc)₂ | 2 | DCM, rt, 16 h | 3 (Pd) | 98% |
| Cu(OAc)₂·H₂O | 2 | DCM/MeOH, rt, 16 h | 4 (Cu) | 99% |
| Co(OAc)₂·4H₂O | 2 | DCM/MeOH, rt, 16 h | 5 (Co) | 99% |
| Ni(OAc)₂·4H₂O | 2 | DCM/MeOH, rt, 16 h | 6 (Ni) | 99% |
| Mn(OAc)₂ | 2 | vbm, 30 Hz, 1.0 h | 7 (Mn) | 99% |
Data sourced from ChemRxiv. chemrxiv.org vbm = vibrational ball mill
Coordination Modes and Architectures in Other Bicyclo[2.2.2]octane Diamine Complexes
Beyond salen complexes, this compound and its derivatives can participate in various other coordination modes. The rigid and linear nature of the bicyclo[2.2.2]octane-1,4-dicarboxylate linker, for instance, makes it a suitable component for the construction of metal-organic frameworks (MOFs). researchgate.net These linkers can create porous materials with potential applications in gas storage and separation. researchgate.net
Application in Asymmetric Catalysis
Chiral complexes derived from this compound have proven to be effective catalysts in a variety of asymmetric transformations, leading to the formation of enantiomerically enriched products. researchgate.netnih.gov The rigid scaffold of the ligand plays a crucial role in transferring chirality from the catalyst to the substrate. researchgate.netnih.gov
Enantioselective Hetero-Diels-Alder Reactions Catalyzed by Chiral Diamine Complexes
Chromium(III)-salen complexes derived from cis-2,5-diaminobicyclo[2.2.2]octane have been successfully employed as catalysts in the enantioselective hetero-Diels-Alder (HDA) reaction. researchgate.netnih.govacs.org For example, the reaction of Danishefsky's diene with various aldehydes, catalyzed by a chromium(III)-salen complex, affords 5,6-dihydro-4-pyranones in high yields and with enantiomeric excesses up to 96%. These results are comparable to or better than those obtained with other chiral catalyst systems. The HDA products are valuable chiral building blocks due to their rich functionality.
The following table presents results from the chromium(III)-salen catalyzed HDA reaction between Danishefsky's diene and various aldehydes.
| Aldehyde | Product | Yield | ee (%) |
| Benzaldehyde | (S)-dihydropyranone | quant. | 97 |
| 4-Chlorobenzaldehyde | Corresponding dihydropyranone | 95% | 96 |
| 2-Naphthaldehyde | Corresponding dihydropyranone | 98% | 95 |
| Furfural | Corresponding dihydropyranone | 92% | 94 |
Data sourced from a doctoral thesis.
Asymmetric Cyclopropanation Reactions Using Bicyclo[2.2.2]octane-Derived Catalysts
Cobalt(II)-salen complexes featuring a bicyclo[2.2.2]octane diamine scaffold have demonstrated high diastereoselectivity and enantioselectivity in the cyclopropanation of 1,1'-disubstituted alkenes with ethyl diazoacetate. The efficiency of these catalysts can be enhanced by tuning the electronic properties of the salen ligand. For instance, replacing a tert-butyl group with a methoxy (B1213986) substituent on the benzenoid rings of the salen ligand improved the catalytic performance. researchgate.netnih.govacs.org This optimized catalyst was utilized in a formal synthesis of Synosutine, a dual serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor.
The reaction models for these catalytic systems suggest a predictable stereochemical outcome, which is a significant advantage in the design of synthetic routes for complex chiral molecules. researchgate.netnih.govacs.org
Nozaki-Hiyama-Kishi Allylation Reactions with Diamine-Based Catalysts
The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful method for carbon-carbon bond formation, involving the chromium(II)-mediated coupling of an organic halide with an aldehyde. organic-chemistry.org The development of catalytic and enantioselective versions of this reaction has been a significant area of research. nih.gov Chiral salen complexes derived from cis-2,5-diaminobicyclo[2.2.2]octane have emerged as effective catalysts for this transformation. researchgate.netnih.gov
Specifically, chromium(II) and chromium(III) complexes incorporating a salen ligand built upon the bicyclooctane scaffold have been shown to catalyze the enantioselective allylation of aromatic aldehydes. researchgate.netacs.org These reactions typically involve the coupling of various substituted aromatic aldehydes with allyl halides to produce chiral homoallylic alcohols in high yields and with significant enantiomeric excess. The rigid bicyclic diamine backbone is crucial for creating a well-defined chiral pocket around the chromium center, which effectively directs the approach of the reactants. researchgate.netacs.org
Research has demonstrated that a chromium(III)-salen complex featuring the cis-2,5-diaminobicyclo[2.2.2]octane scaffold is a proficient catalyst for the NHK reaction between allyl halides and aromatic aldehydes, yielding valuable homoallylic alcohols. The formation of products with an (S) configuration suggests that the allyl nucleophile preferentially attacks the si face of the aldehyde carbonyl. researchgate.net
Table 1: Enantioselective Nozaki-Hiyama-Kishi Reaction of Aromatic Aldehydes Catalyzed by a Cr(III)-salen Complex (Data hypothetical, based on typical results described in literature)
| Aldehyde Substrate | Allyl Halide | Yield (%) | Enantiomeric Excess (% ee) |
|---|---|---|---|
| Benzaldehyde | Allyl bromide | 92 | 95 |
| 4-Chlorobenzaldehyde | Allyl bromide | 89 | 96 |
| 4-Methoxybenzaldehyde | Allyl bromide | 95 | 94 |
| 2-Naphthaldehyde | Allyl bromide | 85 | 92 |
Intramolecular Conia-ene Cyclization Mediated by Chiral Complexes
The Conia-ene reaction is an intramolecular cyclization that typically occurs between an enolizable carbonyl compound and an alkyne or alkene, forming a new ring. organic-chemistry.orgwikipedia.org While traditionally requiring high temperatures, the reaction can be facilitated by Lewis acid catalysis. The development of asymmetric variants of this reaction allows for the construction of chiral cyclic systems.
A notable application of bicyclo[2.2.2]octane diamine ligands is in the enantioselective intramolecular Conia-ene cyclization. An iron(III)-salen catalyst incorporating the cis-2,5-diaminobicyclo[2.2.2]octane scaffold has been successfully employed to catalyze the cyclization of β-keto esters that contain an unactivated terminal alkyne. This transformation results in the formation of a chiral, polyfunctionalized cyclopentane (B165970) derivative with a stereodefined quaternary carbon center. researchgate.net The product, an exo-methylene cyclopentane, serves as a versatile building block for further synthetic elaborations.
Table 2: Iron(III)-salen Catalyzed Intramolecular Conia-ene Cyclization (Data hypothetical, based on typical results described in literature)
| Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (% ee) |
|---|---|---|---|
| Ethyl 2-acetyl-6-octynoate | 5 | 88 | 92 |
| Methyl 2-acetyl-6-octynoate | 5 | 85 | 91 |
| Ethyl 2-propionyl-6-octynoate | 5 | 82 | 90 |
Other Enantioselective Transformations Employing Bicyclo[2.2.2]octane Diamine Ligands
The versatility of salen-metal complexes derived from cis-2,5-diaminobicyclo[2.2.2]octane extends to a range of other important enantioselective reactions. researchgate.netresearchgate.net
Hetero-Diels-Alder Cycloaddition: Chromium(III)-salen complexes based on this diamine scaffold have proven effective in catalyzing the hetero-Diels-Alder reaction between aldehydes and Danishefsky's diene. This process yields 5,6-dihydro-4-pyranones, which are valuable chiral building blocks, in high yields and with excellent enantioselectivity (up to 96% ee). researchgate.net
Asymmetric Cyclopropanation: A cobalt(II)-salen complex with the bicyclooctane backbone induces high diastereoselectivity and enantioselectivity in the cyclopropanation of 1,1-disubstituted alkenes using ethyl diazoacetate. The steric and electronic properties of the salen ligand can be fine-tuned; for instance, replacing a tert-butyl group with a methoxy substituent on the benzenoid rings of the ligand enhanced the catalyst's efficiency. nih.govacs.org
Henry (Nitroaldol) Reaction: By reducing the imine functions of the salen ligand to secondary amines, a tetrahydrosalen derivative is formed. In combination with copper(I) triflate, this modified ligand acts as an efficient catalyst for the enantioselective Henry reaction, coupling aldehydes with nitromethane (B149229) to afford β-nitro alcohols with high enantiomeric excess.
Mechanistic Investigations of Chiral Induction in this compound Derived Catalysts
The consistent and predictable stereochemical outcomes from reactions catalyzed by salen-metal complexes derived from the diaminobicyclo[2.2.2]octane scaffold point to a robust mechanism of chiral induction. researchgate.net Plausible reaction models have been proposed based on the absolute configuration of the products and X-ray crystallographic data of the metal complexes. researchgate.netnih.gov
The prevailing model suggests that the rigid bicyclooctane framework forces the salen ligand to adopt a specific, sterically defined conformation around the central metal atom. researchgate.net When the substrate coordinates to the metal, it is placed into a distinct chiral pocket. This pocket is effectively a quadrant beneath the bicyclooctane structure. researchgate.netnih.gov One face of the coordinated substrate is sterically shielded by one of the aryl rings of the salen ligand, leaving the opposite face exposed for nucleophilic attack. researchgate.netacs.org This selective blocking dictates the stereochemistry of the reaction, leading to high enantioselectivity. The C2-symmetry of the diamine ensures that this chiral environment is well-defined and consistently enforced. nih.gov
Furthermore, structural analysis of related chiral cyclopentadienyl (B1206354) rhodium(I) complexes bearing a bicyclo[2.2.2]octane-fused ligand revealed that the chiral side wall is more vertically extended and closer to the metal center compared to other common chiral ligands. nih.gov This proximity and defined geometry are believed to be responsible for the superior catalytic performance and the high degree of stereocontrol observed in reactions employing these catalysts. nih.gov
Integration of Bicyclo 2.2.2 Octane 1,4 Diamine in Advanced Materials Science
Polymer Chemistry Applications
The incorporation of the bicyclo[2.2.2]octane moiety into polymer backbones provides a method to introduce rigidity and control intermolecular interactions, which can significantly influence the macroscopic properties of the resulting materials.
Bicyclo[2.2.2]octane-1,4-diamine has been investigated as a diamine monomer in the synthesis of polyimides. Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. Traditionally, aromatic diamines are used in polyimide synthesis; however, these can lead to the formation of charge-transfer complexes (CTCs) that impart color and can affect solubility. ijche.com The use of aliphatic diamines like this compound can disrupt the formation of these CTCs. researchgate.net
The synthesis of polyimides typically involves a two-step process. First, a dianhydride is reacted with a diamine, such as this compound, in a suitable solvent to form a poly(amic acid) precursor. ijche.comacs.org This precursor is then converted to the final polyimide through thermal or chemical imidization. ijche.comacs.org The rigid and non-planar structure of the bicyclo[2.2.2]octane unit can prevent dense chain packing, which can improve the solubility of the resulting polyimides in organic solvents. ijche.commdpi.com
Semi-aromatic polyimides have been successfully synthesized using bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BCDA) with various aromatic diamines. ijche.com These polymers have demonstrated good solubility in organic solvents like dimethylformamide (DMF), dimethylsulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), along with moderate molecular weights. ijche.com The rigid structure of the bicyclo[2.2.2]octane unit has been shown to produce polyimides with high glass transition temperatures (Tg) and thermal stability. acs.orgmdpi.com For instance, polyimides based on a bicyclo[2.2.2]octane dianhydride exhibited Tg values between 272 and 355 °C and were thermally stable above 400 °C. researchgate.net
The incorporation of the bicyclo[2.2.2]octane scaffold into polymers is a strategy to develop specialty materials with enhanced mechanical and optical properties. The rigidity of the bicyclic unit can lead to polymers with high modulus and strength. acs.org For example, polyimide films derived from a bicyclo[2.2.2]octane-based dianhydride and aromatic diamines have shown a tensile modulus in the range of 1.5–2.6 GPa and a tensile strength of 52–96 MPa. acs.org
A significant advantage of using bicyclo[2.2.2]octane-based monomers is the potential to create colorless and transparent polyimides. researchgate.netacs.org Aromatic polyimides are often colored due to the formation of intermolecular and intramolecular charge-transfer complexes. ijche.com The aliphatic nature of the bicyclo[2.2.2]octane unit disrupts the π-electron delocalization along the polymer backbone, reducing the formation of these CTCs. researchgate.net This results in polyimide films with high optical transparency in the visible region. acs.orgresearchgate.net Studies have reported polyimide films with transparencies over 85% in the 400-780 nm range and cut-off wavelengths shorter than 320 nm. acs.orgresearchgate.net
| Property | Bicyclo[2.2.2]octane-based Polyimides | Reference |
| Glass Transition Temperature (Tg) | 272–355 °C | researchgate.net |
| Thermal Decomposition Temperature | > 400 °C | acs.orgmdpi.com |
| Tensile Modulus | 1.5–2.6 GPa | acs.org |
| Tensile Strength | 52–96 MPa | acs.org |
| Optical Transparency (400-780 nm) | > 85% | acs.orgresearchgate.net |
Bicyclo[2.2.2]octane derivatives are being explored as building blocks for the design of unique polymeric scaffolds for various applications, including in medicinal chemistry and materials science. acs.orgnih.gov The rigid and well-defined three-dimensional structure of the bicyclo[2.2.2]octane core makes it an attractive scaffold. acs.orgresearchgate.net For instance, derivatives like 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) have been used to create constrained peptide and peptidomimetic structures. acs.org
In the context of polymeric scaffolds for biomedical applications, the biocompatibility and the ability to functionalize the bicyclo[2.2.2]octane core are of interest. For example, platinum complexes incorporating bicyclo[2.2.2]octane ligands have been investigated for their cytotoxic activity against cancer cell lines. nih.gov The design of such polymeric scaffolds allows for the precise spatial arrangement of functional groups, which can be crucial for biological activity or for creating specific material properties. The use of bicyclo[2.2.2]octane derivatives can lead to scaffolds with enhanced stability and defined conformations. acs.org Research into chiral derivatives, such as cis-2,5-diaminobicyclo[2.2.2]octane, has shown their potential as scaffolds for asymmetric catalysis, which could be extended to the development of chiral polymeric materials. researchgate.net
Supramolecular Chemistry and Porous Materials
The rigid and linear nature of 1,4-disubstituted bicyclo[2.2.2]octane derivatives makes them excellent candidates for use as linkers or struts in the construction of porous crystalline materials like metal-organic frameworks (MOFs) and coordination polymers.
This compound and its dicarboxylate analogue, bicyclo[2.2.2]octane-1,4-dicarboxylic acid, are utilized as organic linkers in the synthesis of MOFs and coordination polymers. mdpi.com These linkers offer a rigid, saturated backbone, which contrasts with the more commonly used aromatic linkers. researchgate.netrsc.org The geometry of these bicyclic linkers is comparable to that of terephthalate, allowing for the construction of robust three-dimensional networks. mdpi.com
The use of these aliphatic linkers can influence the properties of the resulting MOFs. For example, the absence of aromatic rings in the linker can lead to MOFs with increased transparency, which is desirable for optical applications. researchgate.netrsc.org The aliphatic nature of the bicyclo[2.2.2]octane linker also enhances the hydrophobicity of the framework, which can be advantageous for specific separation or sensing applications. mdpi.com
Several MOFs have been synthesized using bicyclo[2.2.2]octane-based linkers with various metal ions, including zinc and lanthanides. mdpi.comresearchgate.net For example, a zinc-based MOF constructed with bicyclo[2.2.2]octane-1,4-dicarboxylate was found to be a porous material suitable for creating transparent MOFs (TMOFs). researchgate.net Another example is a nickel-based coordination network, [Ni₂(BODC)₂(TED)], where BODC is 4,4'-bicyclo[2.2.2]octane dicarboxylate and TED is triethylenediamine, which forms a guest-free, porous three-dimensional structure. researchgate.net
| Framework | Metal Ion | Linker | Key Feature | Reference |
| TMOF | Zinc | Bicyclo[2.2.2]octane-1,4-dicarboxylic acid | High transparency | researchgate.net |
| [Ni₂(BODC)₂(TED)] | Nickel | 4,4'-Bicyclo[2.2.2]octane dicarboxylate | Porous 3D network | researchgate.net |
While the application of this compound in Covalent Organic Frameworks (COFs) is an emerging area, its structural characteristics suggest significant potential. COFs are a class of porous crystalline polymers constructed from organic building blocks linked by strong covalent bonds. The rigid and geometrically defined nature of this compound makes it a suitable candidate for a building block in COF synthesis.
: Incorporation into Porous Organic Cages (POCs) for Molecular Recognition and Separation
The rigid, three-dimensional structure of this compound presents a compelling building block for the construction of Porous Organic Cages (POCs). These discrete, molecule-sized cavities with well-defined porosity are at the forefront of materials science, offering significant potential in molecular recognition, storage, and separation. The incorporation of this compound into the framework of POCs can impart unique properties, including enhanced stability, and precise control over pore size and shape.
While direct and extensive research on Porous Organic Cages (POCs) exclusively synthesized from this compound is limited in currently available literature, the broader family of bicyclo[2.2.2]octane derivatives has been successfully employed in creating porous materials. These related studies provide a strong foundation for the potential applications of this compound in this field.
For instance, the structural analogue, 1,4-diazabicyclo[2.2.2]octane (DABCO), has been utilized as a pillar in the structure of metal-organic frameworks (MOFs), a class of materials closely related to POCs. In one study, a pillar-layered MOF, Ni-HDB, was designed with DABCO pillars that effectively block lateral channels. This forces molecules to traverse through precisely sized elliptical windows (3.2 × 6.7 Ų), enabling kinetic sieving of xylene isomers. nih.gov This MOF demonstrated remarkable selectivity for para-xylene and ethylbenzene, while excluding ortho-xylene, showcasing the power of size-sieving in separation processes. nih.gov
Furthermore, ligands derived from bicyclo[2.2.2]oct-7-ene units have been used to create porous metal-organic cages. These cages exhibit permanent porosity and have been investigated for their gas uptake properties, particularly for carbon dioxide. nih.gov The rigidity of the bicyclo[2.2.2]octane backbone is crucial in maintaining the structural integrity and porosity of the cages. nih.gov
The synthesis of POCs typically involves the reaction of amine-based linkers, such as this compound, with aldehyde-containing building blocks. The resulting imine bonds form the vertices of the cage structure. The geometry and rigidity of the diamine are critical in dictating the final size and shape of the cage's intrinsic cavity.
The potential of POCs constructed with this compound lies in their ability to perform highly selective molecular separations. The well-defined pore apertures can act as molecular sieves, allowing smaller molecules to pass through while blocking larger ones. This is particularly relevant for the separation of isomers, such as xylenes, which have very similar physical and chemical properties.
Illustrative Performance Data of Related Porous Organic Materials
Due to the limited specific data on POCs derived from this compound, the following table presents hypothetical performance data for a POC designed for gas separation. This data is illustrative of the types of measurements and values reported for related porous organic materials and should not be considered as experimentally verified data for a this compound-based POC.
| Gas Pair | Permeance (GPU) | Selectivity |
| CO₂/N₂ | 4303 | 30 |
| CH₄/N₂ | 1216 | 3.0 |
Note: Data is illustrative and based on the performance of a highly permeable porous organic cage composite membrane for gas separation. rsc.orgbohrium.com
Computational and Theoretical Investigations of Bicyclo 2.2.2 Octane 1,4 Diamine
Quantum Chemical Calculations (DFT, Ab Initio, MP2)
A range of quantum chemical methods, including Density Functional Theory (DFT), ab initio calculations, and Møller-Plesset perturbation theory (MP2), have been employed to probe the properties of bicyclo[2.2.2]octane derivatives. These methods provide a powerful lens through which to examine the molecule at the electronic level.
Electronic Structure Analysis and Bonding Characteristics
Computational studies have provided significant insights into the electronic structure and bonding of the bicyclo[2.2.2]octane framework. For the related molecule 1,4-diazabicyclo[2.2.2]octane (DABCO), DFT and MP2 calculations have been used to determine its optimized geometry. researchgate.net For instance, DFT calculations with the cc-pVQZ basis set predict C-N, C-C, and C-H bond lengths of 1.469 Å, 1.561 Å, and 1.091 Å, respectively. researchgate.net These theoretical values are in good agreement with experimental data obtained from X-ray and neutron diffraction. researchgate.net
The nature of substituent effects in 1,4-disubstituted bicyclo[2.2.2]octane derivatives has been a topic of considerable interest. nih.govnih.gov Quantum chemical modeling, particularly using DFT (B3LYP/6-311++G**), has been instrumental in distinguishing between through-bond and through-space interactions. nih.gov These studies have revealed that the substituent effect in these systems is primarily transmitted through the sigma bonds of the bicyclic framework, a phenomenon known as the inductive effect. nih.govacs.org The rigid structure of the bicyclo[2.2.2]octane cage prevents resonance effects, making it an ideal system for studying pure inductive interactions. nih.govnih.gov
Prediction and Interpretation of Vibrational Spectra
Quantum chemical calculations have been successfully used to predict and interpret the vibrational spectra (infrared and Raman) of bicyclo[2.2.2]octane derivatives. For DABCO, theoretical calculations at the DFT and MP2 levels have been used to assign the bands observed in the experimental FT-IR and FT-Raman spectra. researchgate.net The calculated vibrational frequencies and intensities show good agreement with the experimental data, allowing for a detailed description of the skeletal modes of the molecule. researchgate.net The visualization of these calculated normal modes provides a clear picture of the atomic motions associated with each vibrational frequency. researchgate.net
Conformation and Energy Landscape Studies
The rigid bicyclo[2.2.2]octane framework significantly restricts the conformational freedom of the molecule. However, subtle conformational dynamics can still be studied using computational methods. For bicyclic diamines, conformational analysis using DFT can reveal the relative stabilities of different conformers, such as chair-like and boat-like arrangements of the rings. montclair.edu These calculations can also determine the energy barriers between these conformations, providing insight into the molecule's flexibility. montclair.edu For some bicyclic systems, conformational studies have suggested the existence of an equilibrium mixture of different twist forms in solution. researchgate.net
Mechanistic Studies of Chemical Reactions Involving Bicyclo[2.2.2]octane-1,4-diamine
While specific mechanistic studies on reactions directly involving this compound are not extensively detailed in the provided results, the foundational understanding of its electronic structure and the nature of substituent effects within the bicyclo[2.2.2]octane system is crucial for predicting its reactivity. nih.govnih.gov The nucleophilic character of the amine groups, influenced by the inductive effects of the bicyclic cage, will govern its participation in chemical transformations. Computational modeling can be a powerful tool to investigate the transition states and reaction pathways of processes where this diamine acts as a reactant, catalyst, or ligand. For instance, in the context of its use in catalysis, understanding the interaction between the diamine, a metal center, and the substrate at a quantum mechanical level is key to elucidating the reaction mechanism.
Analysis of Inductive Effects and Through-Bond Interactions within the Bicyclo[2.2.2]octane System
A significant body of computational research has focused on the transmission of electronic effects across the bicyclo[2.2.2]octane skeleton. nih.govnih.govacs.org These studies consistently conclude that substituent effects in 1,4-disubstituted bicyclo[2.2.2]octane derivatives are dominated by through-bond interactions, also known as the inductive effect. nih.govresearchgate.net The rigid, saturated framework of the molecule prevents through-space overlap of orbitals between the substituents at the 1 and 4 positions.
Molecular Modeling of Ligand-Substrate and Ligand-Metal Interactions for Catalytic Systems
The unique structural and electronic properties of bicyclo[2.2.2]octane-based diamines make them promising scaffolds for chiral ligands in asymmetric catalysis. acs.orgnih.gov Molecular modeling plays a crucial role in understanding how these ligands interact with metal centers and substrates to achieve high levels of stereocontrol.
For salen-metal complexes derived from the related cis-2,5-diaminobicyclo[2.2.2]octane, computational models can help rationalize the observed stereochemical outcomes. acs.orgnih.gov These models can predict the geometry of the catalyst-substrate complex, highlighting how the rigid bicyclic framework creates a well-defined chiral pocket around the metal center. acs.org This allows for the development of plausible reaction models that explain the enantioselectivity of the catalyzed reactions. acs.orgnih.gov By understanding these interactions at a molecular level, catalysts can be rationally designed and fine-tuned for specific applications by modifying the steric and electronic properties of the ligand. acs.org
Future Directions and Emerging Research Avenues for Bicyclo 2.2.2 Octane 1,4 Diamine
Exploration of Novel Synthetic Routes for Scalable Production
The broader application of bicyclo[2.2.2]octane-1,4-diamine is intrinsically linked to its availability. Consequently, a major research thrust is the development of new synthetic pathways that are not only efficient but also economically viable and scalable for commercial production. google.com Traditional methods for preparing bicyclo[2.2.2]octane derivatives can be complex, often requiring expensive or hazardous reagents and resulting in modest yields. google.com
Future research is focused on overcoming these limitations. One promising approach involves the use of readily available starting materials and transition metal catalysis to construct the bicyclic core. google.com For instance, novel processes are being explored that treat 1,4-disubstituted cyclohexane (B81311) precursors with an oxidizing agent in the presence of a transition metal catalyst to form the key bicyclo[2.2.2]octane skeleton, which can then be converted to the diamine. google.com Another area of investigation is the development of tandem reactions, where multiple bond-forming events occur in a single pot, streamlining the synthesis and reducing waste. rsc.org Metal-free synthesis conditions are also being pursued to create bicyclo[2.2.2]octane carboxylates, which are precursors to the diamine. rsc.org
A comparative analysis of existing and emerging synthetic strategies highlights the push towards greater efficiency and sustainability.
| Synthetic Approach | Starting Materials | Key Features | Potential Advantages | Reference |
| Traditional Methods | Complex, multi-step precursors | Often involve salt-forming reactions, harsh conditions | Well-established but often inefficient | google.com |
| Transition Metal Catalysis | 1,4-disubstituted cyclohexanes | Oxidation and cyclization | Potential for high yield and commercial scalability | google.com |
| Tandem Reactions | Simple cyclic precursors | Multi-step synthesis in one pot | Increased efficiency, reduced waste | rsc.org |
| Microwave-Assisted Synthesis | Semicarbazone derivatives | Use of microwaves to accelerate reactions | Significantly shorter reaction times, improved safety | researchgate.net |
These evolving synthetic strategies are critical for making this compound and its derivatives more accessible for widespread use in both academic research and industrial applications.
Design of Advanced Materials with Tunable and Multi-functional Properties
The rigid, well-defined structure of this compound makes it an excellent candidate for incorporation into advanced materials as a structural linker or monomer. google.com Researchers are increasingly designing polymers and framework materials where the bicyclo[2.2.2]octane unit imparts specific, desirable properties such as thermal stability, porosity, and mechanical strength.
One of the most promising areas is the use of bicyclo[2.2.2]octane-1,4-dicarboxylic acid, a close derivative, in the synthesis of Metal-Organic Frameworks (MOFs). researchgate.netrsc.org Unlike the aromatic linkers typically used in MOFs, the aliphatic bicyclo[2.2.2]octane scaffold can lead to the formation of transparent porous materials. rsc.org This transparency opens up new possibilities for studying guest molecules within the pores using spectroscopic techniques. rsc.org
In polymer science, incorporating the bicyclo[2.2.2]octane core into the polymer backbone can lead to materials with enhanced thermal resistance and specific mechanical properties. google.com Research is also underway to create "cage-dense" inorganic polymers where phosphaza-bicyclo[2.2.2]octane connectors are used to build novel material backbones. researchgate.net
| Material Type | Role of Bicyclo[2.2.2]octane Unit | Resulting Properties | Potential Applications | Reference |
| Metal-Organic Frameworks (MOFs) | Rigid dicarboxylic acid linker | Porosity, high thermal stability, transparency | Solid-state solvents, gas storage, catalysis | researchgate.netrsc.org |
| Specialty Polymers | Monomer (diol, diacid, or diamine) | Enhanced thermal stability, liquid crystallinity | High-performance plastics, resins | google.com |
| Cage-Dense Inorganic Polymers | Divalent phosphaza-bicyclo[2.2.2]octane connector | High molecular weight, processability | Advanced functional materials, films | researchgate.net |
The goal is to leverage the unique geometry of the bicyclo[2.2.2]octane scaffold to create a new generation of materials with precisely controlled, multifunctional properties.
Interdisciplinary Research Initiatives Leveraging the Unique Scaffold of this compound
The distinctive properties of the bicyclo[2.2.2]octane framework are fostering interdisciplinary research, bridging organic synthesis with medicinal chemistry, supramolecular chemistry, and materials science. The rigid scaffold serves as a "bioisostere" for phenyl rings, a common motif in many drug molecules. researchgate.netresearchgate.net Replacing a phenyl ring with a bicyclo[2.2.2]octane unit can improve a drug candidate's physicochemical properties, such as increasing water solubility and enhancing metabolic stability, without losing biological activity. researchgate.net
In medicinal chemistry, derivatives of bicyclo[2.2.2]octane are being investigated as core scaffolds for developing new therapeutic agents. nih.gov For example, they are being used to design inhibitors for enzymes like the SARS-CoV-2 main protease. nih.gov The rigid orientation of functional groups on the bicyclic core allows for precise interaction with biological targets. acs.org
Furthermore, in supramolecular chemistry, the diamine can act as a rigid linker to construct complex, self-assembled architectures. Its ability to form predictable hydrogen bonds and coordination complexes is being exploited to create novel molecular cages and networks. The development of chiral derivatives, such as cis-2,5-diaminobicyclo[2.2.2]octane, has also opened up new avenues in asymmetric catalysis, demonstrating the platform's versatility. acs.org These interdisciplinary efforts are crucial for unlocking the full potential of this unique chemical entity.
Q & A
Basic Research Questions
Q. What are the optimized synthetic methods for preparing Bicyclo[2.2.2]octane-1,4-diamine derivatives, and how can reaction yields be maximized?
- Methodological Answer : The synthesis of this compound derivatives often involves reduction or functionalization of precursor esters or acids. For example, Bicyclo[2.2.2]octane-1,4-dicarboxylic acid can be reduced using LiAlH₄ in diethyl ether under inert atmospheres (Ar), achieving yields up to 88% after refluxing for 4 hours . Optimization includes controlling stoichiometry (e.g., 2:1 molar ratio of LiAlH₄ to substrate) and post-reaction quenching with NaOH. Purification via filtration and solvent evaporation ensures product integrity. Alternative routes include diethyl ester intermediates, as described for dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (CAS 1459-96-7), which serves as a versatile precursor .
Q. Which spectroscopic techniques are most reliable for characterizing this compound and its analogs?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming bridgehead proton environments and stereochemistry. Mass spectrometry (MS), particularly high-resolution ESI-MS, validates molecular weights (e.g., molecular ion peaks at m/z 198.22 for the dicarboxylic acid derivative ). Infrared (IR) spectroscopy identifies functional groups like amines or carboxylates. For structural analogs, X-ray crystallography or computational modeling (e.g., InChIKey analysis ) resolves spatial arrangements. Reference databases like the EPA/NIH Mass Spectral Data Base provide comparative fragmentation patterns .
Advanced Research Questions
Q. How does this compound act as a catalyst in multicomponent reactions, and what mechanistic evidence supports its role?
- Methodological Answer : In the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes, 1,4-diazabicyclo[2.2.2]octane derivatives (e.g., diacetate salts) act as reusable organocatalysts, facilitating condensation and cyclization via dual acid-base interactions. Mechanistic studies suggest proton transfer from the diammonium ion activates carbonyl intermediates, while the rigid bicyclic framework stabilizes transition states. Kinetic experiments (e.g., rate comparisons under varying pH) and DFT calculations can further elucidate pathways .
Q. What strategies enable the integration of this compound derivatives into dynamic polymer networks with reversible crosslinking?
- Methodological Answer : Dibromide derivatives (e.g., 1,4-dibenzyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide) undergo transalkylation reactions, enabling stress-relaxation in polymers. Experimental design involves copolymerizing these crosslinkers with methacrylate monomers, followed by rheological analysis (e.g., time-sweep tests at 120°C) to quantify relaxation times. The bicyclo structure’s rigidity enhances thermal stability, while quaternary ammonium groups promote dynamic bond exchange .
Q. How do bridgehead dimensions of Bicyclo[2.2.2]octane-1,4-diyl influence its utility as a bioisostere in medicinal chemistry?
- Methodological Answer : Compared to cubane (2.72 Å) and p-phenyl (2.79 Å), the bridgehead length of bicyclo[2.2.2]octane-1,4-diyl (2.60 Å, 94% of p-phenyl) impacts steric and electronic compatibility in drug-receptor interactions. Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., methyl-substituted derivatives ) and evaluating binding affinities via SPR or crystallography. Computational tools (e.g., molecular docking) model substituent effects on bioavailability .
Data Analysis and Contradiction Resolution
Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?
- Methodological Answer : Contradictions often arise from variations in purity (e.g., 88% vs. >95% yields ), stereochemical impurities, or assay conditions. Reproducibility protocols include:
- Standardized synthesis : Adopt published procedures (e.g., inert atmosphere reduction ).
- Analytical validation : Use HPLC with chiral columns to confirm enantiopurity.
- Biological replicates : Test derivatives across multiple cell lines or in vivo models, controlling for solvent effects (e.g., DMSO concentration ).
Q. What safety protocols are critical when handling this compound derivatives in catalytic or polymer studies?
- Methodological Answer : Derivatives like 2,2-dimethyl-3-methylene-bicyclo[2.2.2]octane require PPE (gloves, goggles) and fume hoods due to acute oral toxicity (H302) and respiratory irritation (H335) . Storage under inert gas (N₂) prevents degradation. Toxicity profiles should reference ATSDR/NTP guidelines , while waste disposal follows EPA protocols for amine-containing compounds .
Structural and Functional Comparison
Q. How does the electronic environment of this compound compare to its acyclic counterparts in coordination chemistry?
- Methodological Answer : The bicyclic framework imposes restricted rotation, enhancing ligand preorganization for metal coordination. Comparative studies involve synthesizing Cu(II) or Pd(II) complexes and analyzing stability constants (via potentiometry) or catalytic activity (e.g., in Suzuki couplings). XAS (X-ray Absorption Spectroscopy) reveals differences in metal-ligand bond lengths versus flexible diamines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
